Ácido 1-ciclobutil-5-oxopirrolidina-3-carboxílico

Descripción general

Descripción

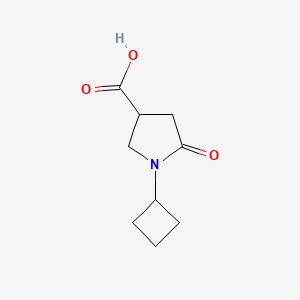

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H13NO3 It is characterized by a cyclobutyl group attached to a pyrrolidine ring, which also contains a carboxylic acid and a ketone functional group

Aplicaciones Científicas De Investigación

Métodos De Preparación

The synthesis of 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction can be carried out by heating the reactants without a solvent or by refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is isolated as a white or cream-tinted crystalline solid, which is soluble in organic solvents such as ethanol and acetonitrile .

Análisis De Reacciones Químicas

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different products.

Substitution: The compound can undergo substitution reactions, particularly at the cyclobutyl and pyrrolidine rings, to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, influencing cellular processes such as cell division and metabolic pathways . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid can be compared to other similar compounds, such as:

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar structure but with an isobutyl group instead of a cyclobutyl group.

1-Quinolyl-5-oxopyrrolidine-3-carboxylic acid: This derivative has a quinolyl group and has been studied for its potential to stimulate cell division.

The uniqueness of 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid is a cyclic compound recognized for its potential biological activities, particularly in pharmacology. This compound belongs to the class of 5-oxopyrrolidine-3-carboxylic acids, which are notable for their diverse therapeutic applications. The focus of this article is to explore the biological activity of 1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid, summarizing relevant research findings, case studies, and potential mechanisms of action.

The molecular formula of 1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid is , with a molecular weight of approximately 183.2 g/mol. The compound features a pyrrolidine ring substituted with a cyclobutyl group and a carboxylic acid moiety, contributing to its reactivity and biological properties.

Biological Activity Overview

Research has indicated that 1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid exhibits several significant biological activities:

- Analgesic Effects : Studies have shown that compounds within this class possess analgesic properties, demonstrating effectiveness in pain relief in animal models. The specific mechanisms are believed to involve modulation of neurotransmitter systems, potentially interacting with opioid receptors.

- Antihypoxic Effects : The compound has also been noted for its ability to mitigate hypoxia, suggesting potential applications in conditions where oxygen deprivation is a concern.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties against various bacterial and fungal pathogens. This includes effectiveness against multidrug-resistant strains, highlighting its potential as a candidate for further development in antimicrobial therapies .

- Anticancer Potential : Research into related compounds suggests that modifications of the pyrrolidine structure could lead to anticancer activity, particularly against lung cancer cell lines such as A549. These studies often compare new compounds against established chemotherapeutic agents like cisplatin .

The biological activity of 1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid likely involves several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors involved in pain modulation and cellular signaling pathways. This interaction is crucial for its analgesic and antihypoxic effects .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of enzymes like BACE-1, which plays a role in Alzheimer’s disease pathology. This inhibition occurs at sub-micromolar concentrations, indicating strong potential for therapeutic applications .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

1-cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-4-6(9(12)13)5-10(8)7-2-1-3-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAIJENHTSZWQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676525 | |

| Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-42-2 | |

| Record name | 1-Cyclobutyl-5-oxo-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.